4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Description
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CID 917484) is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and methyl groups at the 3, 4, and 5 positions, linked via a methylene bridge to a para-substituted benzoic acid moiety. Its molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 264.71 g/mol (calculated from constituent atomic masses). The SMILES notation is CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl, and the InChIKey is XVELFNFMFLZCEM-UHFFFAOYSA-N . This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications to optimize physicochemical properties and biological activity.
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIGXMTCWAPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzoic acid derivatives under specific conditions . One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Halogen Substitution (Cl vs. Br)
Replacing chlorine with bromine in the 4-position (e.g., 4-bromo analog) increases molecular weight by ~30 g/mol due to bromine’s higher atomic mass. This substitution may enhance halogen bonding interactions in biological targets but could reduce metabolic stability due to bromine’s larger van der Waals radius .
Difluoromethyl Substituents
The introduction of difluoromethyl groups (C₁₃H₉ClF₄N₂O₂) at the 3,5-positions significantly elevates molecular weight (336.68 g/mol) and introduces electronegative fluorine atoms. These groups enhance lipophilicity and metabolic resistance, making the compound more suitable for hydrophobic binding pockets in enzymes or receptors .
Amino Group and Positional Isomerism
The hydrochloride salt of the 4-amino analog (3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) replaces chlorine with an amino group, increasing polarity and basicity. The meta-substitution on the benzoic acid (vs.
Research Implications
While direct biological or crystallographic data are unavailable in the provided evidence, structural comparisons suggest that:
- Halogen variations (Cl/Br) modulate intermolecular interactions.
- Fluorinated substituents improve stability and lipophilicity, critical for drug design .
- Amino group introduction and positional isomerism influence solubility and charge distribution.
Crystallographic studies using programs like SHELXL () could further elucidate conformational preferences and intermolecular packing for these analogs.
Biological Activity
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The pyrazole moiety is known for its potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoic acid core substituted with a pyrazole ring, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that this compound exhibits cytotoxicity against several human cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells (MDA-MB-231) .
Table 1: Cytotoxicity of this compound
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In experimental models, this compound showed promising results in reducing inflammation markers .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has been extensively studied. In particular, derivatives of this compound exhibited significant activity against various bacterial strains, including multidrug-resistant Acinetobacter baumannii. The compound demonstrated a zone of inhibition up to 85 mm in agar diffusion assays .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Acinetobacter baumannii | 85 | |
| Escherichia coli | 40 | |
| Staphylococcus aureus | 45 |
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of specific molecular pathways:
- Cytotoxicity in Cancer Cells : The compound induces apoptosis through activation of caspases and inhibition of cell cycle progression.
- Anti-inflammatory Effects : It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies
Several case studies have documented the successful application of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a pyrazole derivative showed a significant reduction in tumor size and improved survival rates.
- Case Study on Infection Control : In a hospital setting, patients infected with MDR Acinetobacter were treated with a combination therapy including a pyrazole derivative, resulting in successful eradication of the infection.
Q & A
Q. Table 1: Example Reaction Conditions
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and aromaticity. For example, the methyl groups on the pyrazole ring appear as singlets in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (250.68 g/mol) and isotopic patterns .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazards: Irritant to eyes, skin, and respiratory systems (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .
- Disposal: Follow federal/local guidelines for halogenated organic waste. Avoid aqueous disposal due to potential environmental persistence .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates. For example, DMF improves reaction rates in benzylation steps .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate chlorination steps, as seen in analogous pyrazole syntheses .
- Temperature Control: Lower reaction temperatures (0–5°C) during chlorination reduce side reactions .
Data-Driven Approach:
- Use design of experiments (DoE) to evaluate interactions between solvent, catalyst, and temperature.
Advanced: How should researchers address contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation: Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ambiguous NOE correlations can clarify spatial arrangements .
- X-ray Crystallography: Resolve discrepancies by determining the crystal structure. SHELX software is widely used for small-molecule refinement .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate tautomeric forms .
Advanced: What strategies are effective in assessing the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR). The benzoic acid moiety may modulate protein interactions .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying chloro/methyl groups) and compare bioactivity. For example, pyrazole derivatives with electron-withdrawing groups show enhanced activity .
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes against targets like COX-2 or BCL-2 proteins .
Q. Table 2: Example Biological Targets
| Target Protein | Assay Type | Key Finding | Reference |
|---|---|---|---|
| BCL-2 | FP-based | IC = 1.2 µM | |
| COX-2 | SPR | K = 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
